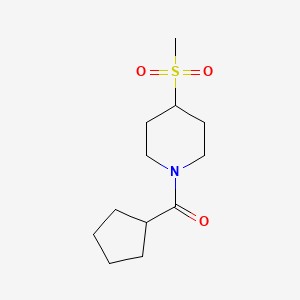

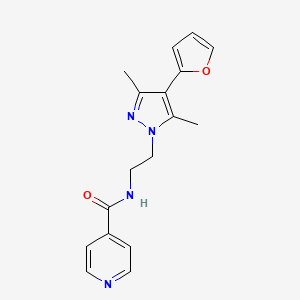

![molecular formula C24H23N3O2 B2368571 1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921526-53-6](/img/structure/B2368571.png)

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 2,4(1H,3H)-pyrimidinedione . It’s part of a class of compounds that have shown substantial antiviral activity, particularly as non-nucleoside inhibitors of the HIV-1 reverse transcriptase .

Synthesis Analysis

The synthesis of these compounds involves chemical modifications at N-1 of the pyrimidinedione . Specifically, homocyclic moieties are substituted at N-1, rather than acyclic ones . This modification has resulted in compounds with significant activity against both HIV-1 and HIV-2 .Molecular Structure Analysis

The molecular structure of these compounds is highly dependent on their fit into the binding pocket common to this inhibitory class . The structure–activity relationship evaluations indicated that cyclopropyl, phenyl, and 1- or 3-cyclopenten-1-yl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1, and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione”:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. The structural features of this compound may enhance its ability to disrupt microbial cell walls or interfere with essential microbial enzymes .

Anticancer Properties

Research has indicated that pyrimidine-based compounds can exhibit significant anticancer activity. This compound may interact with DNA or specific proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) or inhibition of cancer cell growth . Its unique structure could make it a candidate for developing new chemotherapeutic agents.

Anti-inflammatory Effects

Pyrimidine derivatives have been studied for their anti-inflammatory properties. This compound could potentially inhibit the production of pro-inflammatory cytokines or block the signaling pathways involved in inflammation. This makes it a promising candidate for treating inflammatory diseases such as arthritis .

Antiviral Applications

The compound’s structure suggests it could be effective against certain viruses. Pyrimidine derivatives have been explored for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . This compound could be further investigated for its potential to treat viral infections.

Neuroprotective Agents

Pyrimidine compounds have shown promise in protecting neural cells from damage. This compound may help in preventing or reducing neuronal damage caused by oxidative stress or excitotoxicity, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Antioxidant Properties

The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative damage caused by free radicals. Antioxidants are important in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Enzyme Inhibition

This compound could act as an inhibitor for specific enzymes involved in various biochemical pathways. By inhibiting these enzymes, it could modulate metabolic processes, making it useful in treating metabolic disorders or as a tool in biochemical research .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .

Eigenschaften

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-17-10-11-18(2)20(15-17)16-27-21-9-6-13-25-22(21)23(28)26(24(27)29)14-12-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFQGAKOUDKSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

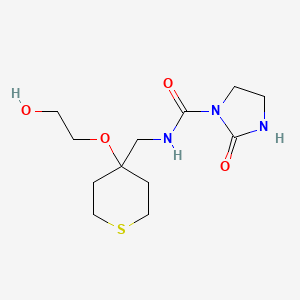

![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

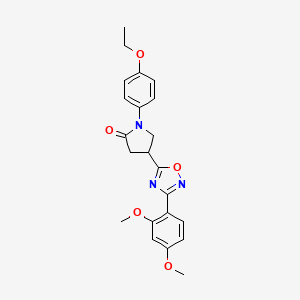

![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)

![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)

![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)

![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)

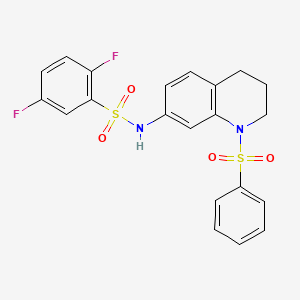

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)